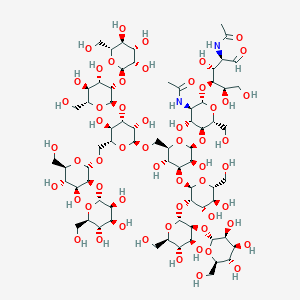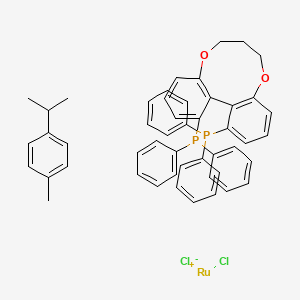
(R)-C3-TunePhos-钌配合物
描述
The ®-C3-TunePhos-ruthenium complex is a chiral ligand-metal complex that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its high efficiency and selectivity in various catalytic reactions, making it a valuable tool in both academic research and industrial applications.
科学研究应用
The ®-C3-TunePhos-ruthenium complex has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis, enabling the production of chiral compounds with high selectivity.
Biology: Employed in the synthesis of biologically active molecules, including natural products and drug candidates.
Medicine: Facilitates the production of chiral drugs, improving their efficacy and reducing side effects.
Industry: Applied in the large-scale synthesis of fine chemicals and intermediates for various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of the ®-C3-TunePhos-ruthenium complex typically involves the coordination of the ®-C3-TunePhos ligand to a ruthenium precursor. The process often starts with the preparation of the ®-C3-TunePhos ligand, followed by its reaction with a ruthenium source such as ruthenium trichloride or ruthenium acetylacetonate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used, and the reaction temperature is maintained between 25°C to 80°C, depending on the specific protocol.
Industrial Production Methods: In an industrial setting, the production of the ®-C3-TunePhos-ruthenium complex is scaled up using similar synthetic routes but with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions: The ®-C3-TunePhos-ruthenium complex is primarily involved in catalytic reactions such as hydrogenation, transfer hydrogenation, and asymmetric hydrogenation. It can also participate in oxidation and substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas, solvents like ethanol or isopropanol, and temperatures ranging from 20°C to 60°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide, and solvents like acetonitrile or dichloromethane.
Substitution: Nucleophiles like amines or phosphines, and solvents such as tetrahydrofuran or toluene.
Major Products: The major products formed from these reactions are often chiral molecules with high enantiomeric excess, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
The ®-C3-TunePhos-ruthenium complex exerts its catalytic effects through a well-defined mechanism involving the coordination of the substrate to the ruthenium center. This coordination activates the substrate, making it more susceptible to nucleophilic attack or hydrogenation. The chiral environment provided by the ®-C3-TunePhos ligand ensures high enantioselectivity in the resulting products. The molecular targets and pathways involved include the activation of C-H, C=C, and C=O bonds, facilitating various transformations.
相似化合物的比较
- (S)-C3-TunePhos-ruthenium complex
- ®-BINAP-ruthenium complex
- ®-SegPhos-ruthenium complex
Comparison: The ®-C3-TunePhos-ruthenium complex stands out due to its unique chiral environment, which provides higher enantioselectivity compared to other similar compounds. While the ®-BINAP-ruthenium complex and ®-SegPhos-ruthenium complex are also effective in asymmetric catalysis, the ®-C3-TunePhos-ruthenium complex often exhibits better performance in terms of yield and selectivity for specific reactions.
属性
IUPAC Name |
chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O2P2.C10H14.2ClH.Ru/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33;1-8(2)10-6-4-9(3)5-7-10;;;/h1-14,16-27H,15,28-29H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOERIKXMDOKSHH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1.[Cl-].Cl[Ru+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H46Cl2O2P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746203 | |
| Record name | chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
900.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905709-79-7 | |
| Record name | chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![yl)Methyl]benzoate](/img/structure/B1512734.png)
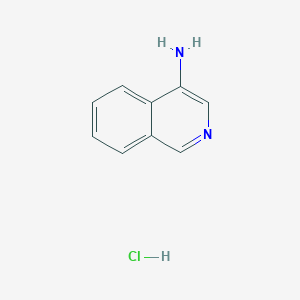
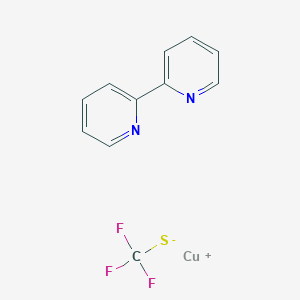
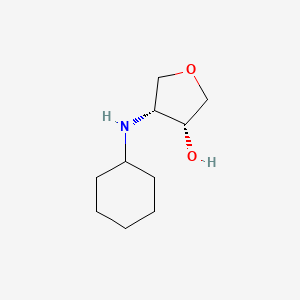
![3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1512750.png)

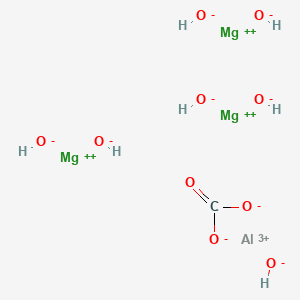
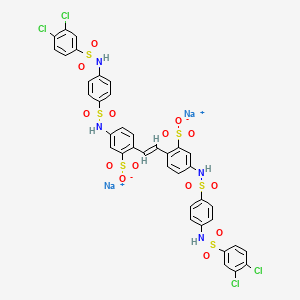
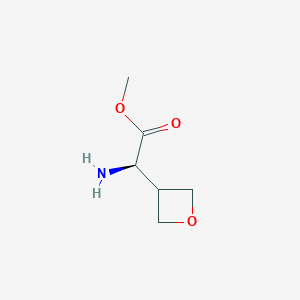

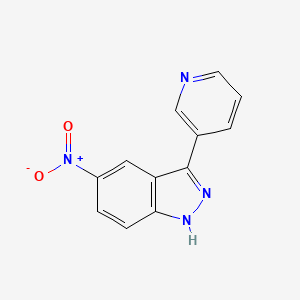
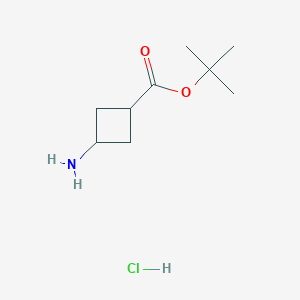
![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)
